2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15285015
InChI: InChI=1S/C22H23NO5/c1-13-17-8-9-19(24)14(2)21(17)28-22(26)18(13)12-20(25)23-11-10-15-4-6-16(27-3)7-5-15/h4-9,24H,10-12H2,1-3H3,(H,23,25)
SMILES:
Molecular Formula: C22H23NO5
Molecular Weight: 381.4 g/mol

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide

CAS No.:

Cat. No.: VC15285015

Molecular Formula: C22H23NO5

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide -

Specification

Molecular Formula C22H23NO5
Molecular Weight 381.4 g/mol
IUPAC Name 2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Standard InChI InChI=1S/C22H23NO5/c1-13-17-8-9-19(24)14(2)21(17)28-22(26)18(13)12-20(25)23-11-10-15-4-6-16(27-3)7-5-15/h4-9,24H,10-12H2,1-3H3,(H,23,25)
Standard InChI Key NLCUPIZGQXQSPS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCCC3=CC=C(C=C3)OC

Introduction

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the areas of anti-inflammatory and antioxidant activities. The compound's structure features a chromenone core with hydroxyl and methoxy substituents, which contribute to its potential biological interactions.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several steps, including reactions that form the chromenone core and the attachment of the acetamide side chain. The choice of solvents, temperature, and reaction time are crucial for optimizing yield and purity. Techniques such as recrystallization or chromatography may be used for purification post-synthesis.

The compound can undergo various chemical reactions typical of amides and chromenones, including reactions with strong acids or bases, which can significantly influence the outcome of reactions involving the chromenone core.

Biological Activities and Potential Applications

Chromenone derivatives, including 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide, are recognized for their potential therapeutic roles in treating diseases related to oxidative stress and inflammation. The compound's structure suggests it may possess anti-inflammatory and antioxidant properties, making it a subject of interest in medicinal chemistry.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide. For example:

Compound NameStructureUnique Features
Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetateEster derivativeLess polar than acetamide
5-HydroxycoumarinSimple hydroxylated coumarinExhibits fluorescence
Dimethyl (7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)phosphonatePhosphonate groupPotential for bioactivity modulation

Research Findings and Future Directions

Given the limitations of the available data, future research should focus on detailed pharmacological profiling and clinical trials to explore its therapeutic potential fully.

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